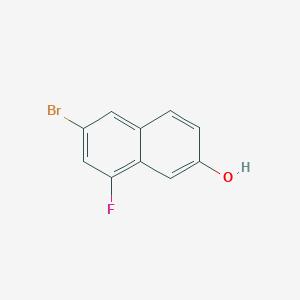

6-Bromo-8-fluoronaphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There are several methods for synthesizing 6-bromo-8-fluoronaphthalen-2-ol, but the most commonly used method involves the reaction of 1,8-dibromo-2-fluoronaphthalene with sodium hydroxide in the presence of a palladium catalyst. The resulting product is then treated with sulfuric acid and water to obtain the desired compound.Molecular Structure Analysis

This compound contains total 20 bond(s); 14 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 aromatic hydroxyl(s) .Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-8-fluoronaphthalen-2-ol is involved in various chemical synthesis processes. For instance, it is used in the synthesis of fluorobenz[a]anthracene derivatives, as reported by Girke and Bergmann (1976) in their study on the synthesis of 6-fluorobenz[a]anthracene derivatives (Girke & Bergmann, 1976). This indicates its role as an intermediate in the preparation of complex organic compounds.

Applications in Pharmaceutical Research

In pharmaceutical research, derivatives of naphthalenes like this compound are significant. Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010). This highlights the potential use of similar compounds in drug synthesis.

Analytical and Spectroscopic Applications

The compound is utilized in analytical chemistry, particularly in fluorescence and spectroscopy. Gatti et al. (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene, a compound structurally related to this compound, as a fluorescent labeling reagent for the HPLC analysis of biologically active carboxylic acids (Gatti et al., 1992). Such compounds are valuable in detecting and analyzing various chemical entities.

Use in Biological and Environmental Studies

Compounds similar to this compound are also used in environmental and biological studies. Cerniglia et al. (1984) examined the metabolism of 1-fluoronaphthalene, a related compound, by fungi, shedding light on the environmental fate and biological interactions of such compounds (Cerniglia et al., 1984).

Properties

IUPAC Name |

6-bromo-8-fluoronaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOKFWKXFDSKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459857 |

Source

|

| Record name | 6-bromo-8-fluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82995-06-0 |

Source

|

| Record name | 6-bromo-8-fluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)